molecular formula C13H10N4O3S B2807863 4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid CAS No. 1351819-36-7

4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid

Cat. No.: B2807863
CAS No.: 1351819-36-7
M. Wt: 302.31
InChI Key: LEXKGLDNQLHEDY-UHFFFAOYSA-N
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Description

4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure comprising an amino group, a methylphenyl group, an oxadiazole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid typically involves multiple steps, including the formation of the oxadiazole and thiazole rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis may start with the reaction of 4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate can then undergo cyclization with carbon disulfide and potassium hydroxide to form the oxadiazole ring. The final step involves the formation of the thiazole ring through a reaction with appropriate sulfur-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group and other functional groups in the compound can participate in substitution reactions, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s structure allows it to interact with various pathways, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-(4-methylphenyl)-1,2,4-oxadiazole: Lacks the thiazole ring but shares the oxadiazole and methylphenyl groups.

    3-(4-Methylphenyl)-1,2,4-oxadiazole-5-thiol: Contains a thiol group instead of the carboxylic acid group.

    4-Amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylic acid: Lacks the oxadiazole ring but includes the thiazole and carboxylic acid groups.

Uniqueness

4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid is unique due to its combination of functional groups and heterocyclic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, as it can participate in a wide range of reactions and interact with diverse molecular targets.

Properties

IUPAC Name

4-amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S/c1-6-2-4-7(5-3-6)11-15-12(20-16-11)9-8(14)10(13(18)19)21-17-9/h2-5H,14H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXKGLDNQLHEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NSC(=C3N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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